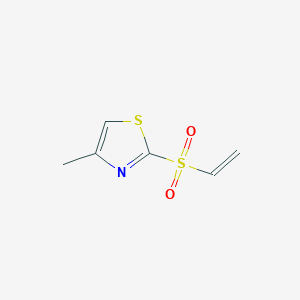

2-(Ethenesulfonyl)-4-methyl-1,3-thiazole

Description

BenchChem offers high-quality 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-ethenylsulfonyl-4-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S2/c1-3-11(8,9)6-7-5(2)4-10-6/h3-4H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZSHMGDAMSNHLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)S(=O)(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Synthesis & Characterization of 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole

Executive Summary

2-(Ethenesulfonyl)-4-methyl-1,3-thiazole represents a specialized class of heteroaryl vinyl sulfones. These motifs are increasingly critical in drug discovery as "covalent warheads"—electrophilic traps designed to target non-catalytic cysteine residues in kinases and proteases via Michael addition.

This technical guide moves beyond basic textbook preparations. It details a robust, scalable, and self-validating 3-step protocol designed to maximize chemoselectivity, specifically avoiding the common pitfall of thiazole nitrogen oxidation.

Part 1: Retrosynthetic Strategy & Workflow

The synthesis is best approached via a Sulfone-Modified Chloroethyl Route . While direct vinylation is possible, it often suffers from polymerization or poor yields. The stepwise construction allows for rigorous purification of the stable sulfone intermediate before the sensitive elimination step.

Strategic Workflow (DOT Visualization)

Figure 1: Stepwise synthetic pathway prioritizing intermediate stability and purification.

Part 2: Detailed Experimental Protocols

Step 1: S-Alkylation (Thioether Formation)

Objective: Selective alkylation of the exocyclic sulfur.

Reaction: 2-Mercapto-4-methylthiazole + 2-Chloroethanol

Protocol:

-

Charge: In a round-bottom flask, dissolve 2-mercapto-4-methylthiazole (1.0 eq) in DMF (5 vol).

-

Base Addition: Add anhydrous

(1.5 eq). Stir for 15 min at RT to form the thiolate anion. -

Alkylation: Dropwise add 2-chloroethanol (1.2 eq).

-

Heat: Warm to 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine to remove DMF. Dry over

.

Critical Insight: Use 2-chloroethanol over 2-bromoethanol. While slower, the chloride is less prone to bis-alkylation side products.

Step 2: Chemoselective Oxidation

Objective: Oxidation of Sulfide to Sulfone without N-oxide formation.

Reaction: Sulfide

Protocol:

-

Catalyst: Dissolve the thioether (Step 1 product) in Ethanol. Add Ammonium Molybdate tetrahydrate (2 mol%).

-

Oxidant: Add 30%

(3.0 eq) dropwise at 0°C. -

Reaction: Allow to warm to RT and stir overnight.

-

Quench: Quench excess peroxide with saturated sodium thiosulfate/sodium sulfite solution.

-

Isolation: Extract with DCM. The sulfone is usually a crystalline solid.

Why Molybdate? Standard mCPBA oxidation often attacks the thiazole nitrogen, forming N-oxides. The Molybdate/

Step 3: Activation and Elimination (Vinyl Sulfone Formation)

Objective: Dehydration of the alcohol to the vinyl group.

Reaction: 2-(2-Hydroxyethylsulfonyl)-4-methylthiazole

Protocol:

-

Activation: Dissolve sulfone in anhydrous DCM (10 vol) under

. Cool to 0°C. -

Mesylation: Add

(2.5 eq) followed by Methanesulfonyl chloride (MsCl) (1.2 eq). Stir 1 hour. -

Elimination: Add DBU (1.8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 eq) directly to the mixture (or excess

with reflux). -

Workup: Wash with 1N HCl (cold) to remove amine salts, then saturated

. -

Purification: Flash chromatography (SiO2, 0-30% EtOAc in Hexanes). Vinyl sulfones can be unstable on acidic silica; use neutralized silica if degradation is observed.

Part 3: Mechanism of Action (Elimination)

The final step follows an E1cB-like mechanism due to the strong electron-withdrawing nature of the sulfone group, which acidifies the

Figure 2: Base-promoted elimination mechanism via sulfone-stabilized carbanion.

Part 4: Characterization Data

The following data represents the expected spectral signature for the target molecule, derived from analogous heteroaryl vinyl sulfones [2, 3].

NMR Spectroscopy Table

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| 1H NMR | 2.45 | Singlet | 3H | Thiazole-CH3 (C4) |

| 6.20 | Doublet (J=9.8 Hz) | 1H | Vinyl CH (cis to SO2) | |

| 6.45 | Doublet (J=16.5 Hz) | 1H | Vinyl CH (trans to SO2) | |

| 6.95 | DD (J=9.8, 16.5 Hz) | 1H | Vinyl CH (gem to SO2) | |

| 7.30 | Singlet | 1H | Thiazole CH (C5) | |

| 13C NMR | 17.2 | - | - | Methyl Carbon |

| 122.5 | - | - | Thiazole C5 | |

| 128.0 | - | - | Vinyl CH (terminal) | |

| 139.5 | - | - | Vinyl CH (internal) | |

| 154.0 | - | - | Thiazole C4 | |

| 164.5 | - | - | Thiazole C2 (ipso) |

Infrared (IR) & Mass Spectrometry (MS)[4][5]

-

IR (ATR):

-

1310, 1150

-

1615

-

1310, 1150

-

HRMS (ESI+):

-

Calculated for

.

-

Part 5: Safety & Handling (Self-Validating Protocol)

Hazard: Vinyl sulfones are potent alkylating agents (Michael Acceptors). They can covalently modify DNA and proteins.

-

Containment: All reactions involving the final product must be performed in a fume hood.

-

Quench Protocol: In case of spill, treat with excess aqueous glutathione or cysteine solution (pH 8) to covalently neutralize the electrophile before disposal.

References

-

Rodrigo, E., et al. (2016).[3] "Expanding the Potential of Heteroaryl Vinyl Sulfones." The Journal of Organic Chemistry, 81(22), 10887–10899.[3] Link

-

Bahrami, K., et al. (2010).[2] "TAPC-Promoted Oxidation of Sulfides and Deoxygenation of Sulfoxides." The Journal of Organic Chemistry, 75(18), 6208–6213. Link

-

Alonso, D. A., et al. (2010). "Recent advances in the synthesis of sulfones." Organic & Biomolecular Chemistry, 8, 2496-2510. Link

Sources

Technical Guide: 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole as a Michael Acceptor

This guide details the physicochemical properties, synthesis, and application of 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole , a representative Heteroaromatic Vinyl Sulfone (HVS). This class of compounds has emerged as a superior alternative to traditional acrylamides in covalent drug discovery due to their tunable reactivity and enhanced metabolic stability.

Part 1: Core Directive & Chemical Identity

Compound Identity:

-

IUPAC Name: 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole

-

Class: Heteroaromatic Vinyl Sulfone (HVS)

-

Role: Covalent Warhead / Michael Acceptor

-

Target Residue: Cysteine (Thiols), occasionally Lysine (Amines) at high pH.

Executive Summary:

2-(Ethenesulfonyl)-4-methyl-1,3-thiazole represents a "Goldilocks" electrophile. Unlike highly reactive acryloyl chlorides or nonspecific maleimides, this HVS motif offers a tunable reactivity profile. The electron-withdrawing nature of the sulfone (

Part 2: Mechanistic Underpinnings[1][2][3]

Electronic Activation & Reactivity

The reactivity of this warhead is defined by the conjugation of the vinyl group with the sulfone and the thiazole ring.

-

The Sulfone Effect: The sulfone group is a strong inductive and resonance electron-withdrawing group (EWG), lowering the LUMO energy of the vinyl

-system. -

The Thiazole Effect: The C2 position of the 1,3-thiazole is inherently electron-deficient due to the electronegativity of the adjacent Nitrogen and Sulfur atoms. This amplifies the EWG capacity of the sulfone.

-

The Michael Addition: The reaction proceeds via a soft-soft interaction. The thiolate anion (Protein-S⁻) attacks the

-carbon of the vinyl group. The resulting carbanion is stabilized by the sulfone and the heteroaromatic ring before protonation.

Reaction Mechanism Diagram

The following diagram illustrates the orbital interactions and the transition state stabilization during the labeling event.

Caption: Mechanism of Cysteine ligation. The thiazole ring amplifies the sulfone's electron-withdrawing capacity, facilitating the nucleophilic attack at the

Part 3: Synthesis & Experimental Protocols

Since this specific molecule is often custom-synthesized for fragment libraries, the following protocol is the industry-standard route for 2-sulfonylthiazoles.

Synthetic Route: The Thioether Oxidation Approach

Overview: The synthesis relies on installing the sulfur at the C2 position, alkylating it with an ethyl equivalent, and then oxidizing/eliminating to reveal the vinyl sulfone.

Step 1: Synthesis of 2-((2-Hydroxyethyl)thio)-4-methylthiazole

-

Reagents: 2-Mercapto-4-methylthiazole (Starting Material), 2-Chloroethanol, Potassium Carbonate (

), DMF. -

Protocol:

-

Dissolve 2-Mercapto-4-methylthiazole (1.0 eq) in anhydrous DMF (0.5 M).

-

Add

(1.5 eq) and stir at RT for 15 min. -

Add 2-Chloroethanol (1.2 eq) dropwise.

-

Heat to 60°C for 4 hours. Monitor by LC-MS.

-

Workup: Dilute with water, extract with EtOAc, wash with brine, dry over

.

-

Step 2: Oxidation to the Sulfone

-

Reagents: Thioether intermediate (from Step 1), m-CPBA (2.5 eq) or Oxone.

-

Protocol:

-

Dissolve intermediate in DCM at 0°C.

-

Add m-CPBA (meta-chloroperoxybenzoic acid) portion-wise.

-

Stir at RT for 12 hours to ensure full oxidation to sulfone (

) and avoid sulfoxide ( -

Workup: Quench with aqueous

(to remove excess peroxide), wash with

-

Step 3: Dehydration to Vinyl Sulfone

-

Reagents: Sulfone intermediate, Mesyl Chloride (MsCl), Triethylamine (

), DCM. -

Protocol:

-

Dissolve the 2-((2-hydroxyethyl)sulfonyl)-4-methylthiazole in DCM at 0°C.

-

Add

(3.0 eq) followed by MsCl (1.2 eq). -

Stir for 1 hour; the mesylate forms and eliminates in situ to yield the vinyl sulfone.

-

Purification: Flash chromatography (Hexane/EtOAc).

-

Physicochemical Properties Table

| Property | Value | Note |

| Molecular Weight | ~189.25 Da | Ideal for fragment-based screening (<300 Da). |

| cLogP | ~0.8 - 1.2 | High ligand efficiency; good membrane permeability. |

| tPSA | ~60 Ų | Polar surface area dominated by sulfone/thiazole N. |

| Reactivity ( | Moderate | Tunable; less reactive than acrylamides, more than vinyl sulfonamides. |

| Metabolic Stability | High | Resistant to rapid hydrolytic cleavage compared to esters/amides. |

Part 4: Applications in Chemical Biology

Activity-Based Protein Profiling (ABPP)

This warhead is extensively used in "Scout Fragments" for chemoproteomics. By attaching an alkyne handle (e.g., at the 4-methyl position or via a linker), researchers can profile the "cysteinome."

Workflow:

-

Incubation: Live cells or lysates are treated with the probe.

-

Click Chemistry: CuAAC reaction with Azide-Biotin or Azide-Fluorophore.

-

Enrichment: Streptavidin pulldown of labeled proteins.

-

Analysis: LC-MS/MS to identify modified peptides.

Covalent Fragment Screening

In drug discovery, this molecule serves as a "fully functionalized fragment."

-

Library Design: It is included in electrophilic libraries to screen against "undruggable" targets (e.g., KRAS, MYC).

-

Hit Validation: Hits are validated by verifying time-dependent inhibition (indicative of covalent bonding) and mass shift (+189 Da) on the protein.

Chemoproteomics Workflow Diagram

Caption: Standard ABPP workflow for profiling cysteine reactivity using thiazole vinyl sulfone probes.

Part 5: References

-

Heteroaromatic Sulfones as Tunable Warheads

-

Title: Tunable Heteroaromatic Sulfones Enhance in-Cell Cysteine Profiling

-

Source: J. Am. Chem. Soc. 2019, 141, 52, 20407–20418

-

URL:[Link]

-

-

Vinyl Sulfone Reactivity Analysis

-

Covalent Inhibitor Design Principles

-

Thiazole Synthesis Methodologies

Sources

- 1. Synthesis of 2-Sulfonyl Carbazoles via Oxidative C-H Functionalization of Tetrahydrocarbazoles with Sulfonyl Hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 4-Methylthiazole | C4H5NS | CID 12748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Relative rates of Michael reactions of 2'-(phenethyl)thiol with vinyl sulfones, vinyl sulfonate esters, and vinyl sulfonamides relevant to vinyl sulfonyl cysteine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

Spectroscopic Analysis of 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole, a molecule of interest in medicinal chemistry and materials science. The guide details the theoretical underpinnings and practical application of key spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy for the unequivocal structural elucidation and characterization of this compound. By integrating established principles with field-proven insights, this document serves as an essential resource for researchers engaged in the synthesis, characterization, and application of novel thiazole derivatives.

Introduction: The Significance of 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole

The 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole moiety combines the biologically significant thiazole ring with a reactive vinyl sulfone group. Thiazoles are a cornerstone in pharmaceutical development, present in a wide array of approved drugs exhibiting diverse pharmacological activities.[1][2] The vinyl sulfone group is a well-known Michael acceptor, capable of forming covalent bonds with nucleophilic residues in biological targets, making it a valuable warhead for targeted inhibitors.[3][4] The combination of these two functionalities in 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole suggests its potential in the design of novel therapeutic agents and functional materials.

Accurate and comprehensive spectroscopic analysis is paramount for the unambiguous confirmation of the molecular structure, assessment of purity, and understanding of the electronic properties of this compound. This guide provides the necessary framework for achieving these analytical objectives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. For 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Probing the Proton Environment

Causality Behind Experimental Choices: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common initial choice due to its ability to dissolve a wide range of organic compounds. However, if solubility is an issue, or if specific proton signals are obscured, other solvents such as deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ should be considered. A standard operating frequency of 400 MHz or higher is recommended to achieve adequate signal dispersion.

Expected ¹H NMR Spectral Features:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| Thiazole-H (C5-H) | ~7.0-7.5 | Singlet (s) | - | The proton at C5 of the thiazole ring is in an electron-deficient environment and typically appears as a singlet.[5] |

| Methyl-H (C4-CH₃) | ~2.3-2.7 | Singlet (s) | - | The methyl group attached to the thiazole ring is expected to be a singlet.[5][6] |

| Vinyl-H (α to SO₂) | ~6.5-7.0 | Doublet of doublets (dd) | Jtrans ≈ 15-17 Hz, Jcis ≈ 9-12 Hz | The vinyl protons are diastereotopic and will exhibit geminal, cis, and trans couplings. The proton α to the sulfonyl group is deshielded. |

| Vinyl-H (β to SO₂, trans) | ~6.2-6.7 | Doublet of doublets (dd) | Jtrans ≈ 15-17 Hz, Jgem ≈ 1-2 Hz | This proton will show a large trans coupling and a small geminal coupling. |

| Vinyl-H (β to SO₂, cis) | ~6.0-6.5 | Doublet of doublets (dd) | Jcis ≈ 9-12 Hz, Jgem ≈ 1-2 Hz | This proton will show a cis coupling and a small geminal coupling. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Spectral Width: Typically -2 to 12 ppm.

-

Number of Scans: 16-64 scans for a sufficient signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

Data Processing: Apply a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy: Characterizing the Carbon Framework

Causality Behind Experimental Choices: ¹³C NMR provides information on all unique carbon atoms in the molecule. A proton-decoupled experiment is standard to simplify the spectrum to a series of singlets. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are invaluable for distinguishing between CH, CH₂, and CH₃ groups.

Expected ¹³C NMR Spectral Features:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| Thiazole-C2 | ~165-175 | The carbon atom attached to two heteroatoms (N and S) and the sulfonyl group is highly deshielded. |

| Thiazole-C4 | ~150-160 | The quaternary carbon of the thiazole ring is deshielded.[7][8] |

| Thiazole-C5 | ~110-120 | The CH carbon of the thiazole ring appears in the aromatic region.[9] |

| Methyl-C (C4-CH₃) | ~15-20 | The methyl carbon is in the typical aliphatic region.[8] |

| Vinyl-C (α to SO₂) | ~135-145 | The carbon atom of the double bond attached to the sulfonyl group is deshielded. |

| Vinyl-C (β to SO₂) | ~125-135 | The terminal vinyl carbon. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).

-

Spectral Width: Typically 0 to 200 ppm.

-

Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

-

Data Processing: Apply a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, further confirming its structure.

Causality Behind Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it typically produces a prominent protonated molecular ion ([M+H]⁺) with minimal fragmentation. High-resolution mass spectrometry (HRMS) is essential for determining the exact mass and elemental composition.

Expected Mass Spectral Features:

-

Molecular Ion: The most important peak will be the protonated molecular ion ([M+H]⁺). For C₆H₇NO₂S₂, the calculated monoisotopic mass is 189.0024. HRMS should confirm this value to within a few parts per million.

-

Fragmentation Pattern: While ESI is a soft technique, some in-source fragmentation may occur. The fragmentation of thiazole derivatives often involves cleavage of the ring.[10][11] The vinyl sulfone group may also undergo characteristic fragmentation.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an ESI source.

-

Infusion: Infuse the sample solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the spectrum in positive ion mode.

-

Data Analysis: Determine the exact mass of the molecular ion and use software to calculate the elemental composition.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of key functional groups.

Causality Behind Experimental Choices: Attenuated Total Reflectance (ATR) is a common and convenient sampling method for solid or liquid samples, requiring minimal sample preparation.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |

| SO₂ Asymmetric Stretch | ~1300-1350 | Strong | Characteristic absorption for sulfonyl groups.[12][13][14] |

| SO₂ Symmetric Stretch | ~1120-1160 | Strong | Characteristic absorption for sulfonyl groups.[12][13][14] |

| C=C Stretch (Vinyl) | ~1610-1640 | Medium | Absorption for the carbon-carbon double bond. |

| C=N Stretch (Thiazole) | ~1550-1600 | Medium | Characteristic stretching vibration of the thiazole ring.[15] |

| C-H Stretch (Vinyl) | ~3050-3150 | Medium | C-H stretching of the vinyl group. |

| C-H Stretch (Methyl) | ~2850-3000 | Medium | C-H stretching of the methyl group. |

Experimental Protocol: FT-IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of conjugated systems.

Causality Behind Experimental Choices: The choice of solvent can influence the position of the absorption maximum (λmax) due to solvatochromic effects.[16] A polar solvent like ethanol or methanol is a good starting point.

Expected UV-Vis Absorption:

-

π → π* Transitions: Due to the conjugated system formed by the thiazole ring and the ethenesulfonyl group, one or more absorption bands corresponding to π → π* transitions are expected in the UV region, likely between 250-350 nm.[16][17][18][19] The exact λmax will depend on the extent of conjugation and the solvent.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

-

Data Acquisition: Record the spectrum over a range of 200-800 nm.

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax).

Integrated Spectroscopic Analysis Workflow

An effective analytical workflow integrates these techniques for a comprehensive characterization.

Caption: Integrated workflow for the spectroscopic analysis of 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole.

Summary of Expected Spectroscopic Data

| Technique | Key Information Provided | Expected Values/Features |

| ¹H NMR | Proton environment, connectivity | Thiazole-H (~7.0-7.5 ppm), Methyl-H (~2.3-2.7 ppm), Vinyl-Hs (~6.0-7.0 ppm) |

| ¹³C NMR | Carbon skeleton | Thiazole-Cs (~110-175 ppm), Methyl-C (~15-20 ppm), Vinyl-Cs (~125-145 ppm) |

| HRMS | Molecular weight, elemental formula | [M+H]⁺ at m/z ≈ 189.0024 for C₆H₇NO₂S₂ |

| IR | Functional groups | SO₂ stretches (~1300-1350, ~1120-1160 cm⁻¹), C=C stretch (~1610-1640 cm⁻¹), C=N stretch (~1550-1600 cm⁻¹) |

| UV-Vis | Electronic transitions | λmax ≈ 250-350 nm (π → π*) |

Conclusion

The spectroscopic characterization of 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole requires a multi-faceted approach, leveraging the strengths of NMR, MS, IR, and UV-Vis spectroscopy. This guide provides the foundational knowledge and practical protocols for researchers to confidently and accurately analyze this and related compounds. Adherence to these methodologies will ensure the scientific integrity of the data and facilitate the advancement of research in drug discovery and materials science.

References

-

Uno, T., Machida, K., & Hanai, K. (1966). Infrared spectra of sulfonamide derivatives. II. Thiophene, thiadiazole, and isoxazole derivatives. Chemical & Pharmaceutical Bulletin, 14(7), 756-762. [Link]

-

Bąk, A., et al. (2020). Thiazolo[5,4-d]thiazole-based organic sensitizers with improved spectral properties for application in greenhouse-integrated dye-sensitized solar cells. RSC Advances, 10(15), 8889-8898. [Link]

-

Basyouni, W. M., et al. (2022). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Molecules, 27(19), 6649. [Link]

-

Uno, T., Machida, K., Hanai, K., Ueda, M., & Sasaki, S. (1963). INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES. Chemical & Pharmaceutical Bulletin, 11(6), 704-708. [Link]

-

Uno, T., Machida, K., & Hanai, K. (1966). Infrared spectra of sulfonamide derivatives. II. Thiophene, thiadiazole, and isoxazole derivatives. Chemical & Pharmaceutical Bulletin, 14(7), 756-762. [Link]

-

LibreTexts. (2021). 8.4: UV-VIS Spectroscopy and Conjugated Systems- Review. Chemistry LibreTexts. [Link]

-

ResearchGate. (n.d.). UV/Vis absorption spectra of thiazoles 1-4 with MB. [a]. ResearchGate. [Link]

-

Zhang, Y., et al. (2024). Robust Thiazole-Linked Covalent Organic Frameworks for Water Sensing with High Selectivity and Sensitivity. International Journal of Molecular Sciences, 25(8), 4208. [Link]

-

Li, Y., et al. (2023). In Situ Construction of Thiazole-Linked Covalent Organic Frameworks on Cu₂O for High-Efficiency Photocatalytic Tetracycline Degradation. Catalysts, 13(8), 1184. [Link]

-

Sałdyka, M., & Coussan, S. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3894. [Link]

-

Sałdyka, M., & Coussan, S. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Semantic Scholar. [Link]

-

Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-343. [Link]

-

Khaleel, S. S., Waleed, A., & Hassen, A. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Chemical Review and Letters, 8(4), 849-855. [Link]

-

Thongchai, P., et al. (2021). Identification of Vinyl Sulfone Derivatives as EGFR Tyrosine Kinase Inhibitor: In Vitro and In Silico Studies. Molecules, 26(8), 2182. [Link]

-

Dodson, R. M., & King, L. C. (1946). 2-amino-4-methylthiazole. Organic Syntheses, 26, 8. [Link]

-

Majeed, I. Y., Mustafa, I. F., & Mahmoud, M. J. (2013). Synthesis And Characterization Of Some 1,3,4 - Thiadiazole Derivatives. Ibn Al-Haitham Journal for Pure and Applied Science, 26(2), 220-228. [Link]

-

Oniga, S., et al. (2019). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 24(18), 3381. [Link]

-

de la Mora-Luz, M., et al. (2012). Vinyl Sulfone: A Multi-Purpose Function in Proteomics. SciSpace. [Link]

-

Mohamed, Y. A., Abbas, S. E., & El-Sharief, M. A. M. S. (2007). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. International Journal of Molecular Sciences, 8(1), 1-11. [Link]

-

Sharma, V. P. (2004). 13 C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1474. [Link]

- Google Patents. (1994). EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.

-

de la Mora-Luz, M., et al. (2012). (PDF) Vinyl Sulfone: A Multi-Purpose Function in Proteomics. ResearchGate. [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000355 4-methyl-5-thiazoleethanol at BMRB. [Link]

-

Schwarz, G. (1945). 2,4-Dimethylthiazole. Organic Syntheses, 25, 35. [Link]

-

PubChem. (n.d.). Ethyl 2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate. [Link]

-

Taras-Goślińska, K., et al. (2020). Spectroscopic Studies of Fluorescence Effects in Bioactive 4-(5-Heptyl-1,3,4-Thiadiazol-2-yl)Benzene-1,3-Diol and 4-(5-Methyl-1,3,4-Thiadiazol-2-yl)Benzene-1,3-Diol Molecules Induced by pH Changes. Molecules, 25(22), 5439. [Link]

-

Mazur, T., et al. (2025). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and. MOST Wiedzy. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. scispace.com [scispace.com]

- 5. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. asianpubs.org [asianpubs.org]

- 8. bmse000355 4-methyl-5-thiazoleethanol at BMRB [bmrb.io]

- 9. mdpi.com [mdpi.com]

- 10. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]

- 13. Infrared spectra of sulfonamide derivatives. II. Thiophene, thiadiazole, and isoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Thiazolo[5,4- d ]thiazole-based organic sensitizers with improved spectral properties for application in greenhouse-integrated dye-sensitized solar ce ... - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D0SE00124D [pubs.rsc.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. researchgate.net [researchgate.net]

- 19. Robust Thiazole-Linked Covalent Organic Frameworks for Water Sensing with High Selectivity and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Research Applications of Thiazole-Based Vinyl Sulfones

Preamble: The Strategic Convergence of a Privileged Scaffold and a Potent Warhead

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents is often driven by the strategic combination of well-established pharmacophores with reactive functional groups capable of targeted covalent interactions. This guide delves into the burgeoning field of thiazole-based vinyl sulfones, a class of compounds that exemplifies this powerful design strategy. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, is a "privileged scaffold" found in numerous FDA-approved drugs, prized for its metabolic stability and diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] When this versatile core is appended with a vinyl sulfone moiety—an α,β-unsaturated system—it is transformed into a potent, targeted covalent inhibitor.[3]

The vinyl sulfone group acts as a "warhead," a Michael acceptor that can form a stable, irreversible covalent bond with nucleophilic residues, most notably the cysteine thiol group found in the active sites of many enzymes.[4][5][6] This mechanism-based inactivation offers distinct advantages over traditional reversible inhibitors, including prolonged duration of action, high potency, and the potential to overcome drug resistance. This guide provides an in-depth exploration of the synthesis, mechanisms, and therapeutic potential of thiazole-based vinyl sulfones for researchers, scientists, and drug development professionals.

The Chemistry of Thiazole-Based Vinyl Sulfones: Synthesis and Rationale

The efficacy of any molecular probe or drug candidate begins with its synthesis. The construction of thiazole-based vinyl sulfones involves robust and often modular synthetic routes that allow for systematic exploration of the chemical space.

Core Synthetic Strategies

The assembly of this bifunctional scaffold typically follows a convergent approach where the thiazole core and the vinyl sulfone "warhead" are synthesized separately and then coupled, or a linear approach where one moiety is built upon the other.

-

Hantzsch Thiazole Synthesis: A cornerstone of thiazole chemistry, this method involves the condensation of an α-haloketone with a thioamide.[7] This allows for the introduction of various substituents on the thiazole ring, which is critical for tuning the molecule's pharmacokinetic and pharmacodynamic properties.

-

Formation of the Vinyl Sulfone Moiety: Several methods exist for creating the vinyl sulfone group. A common and efficient laboratory-scale method involves the oxidation of a corresponding vinyl sulfide.[8] Alternatively, direct methods like the sodium iodide-mediated reaction of alcohols with sulfinic acids or the electrochemical decarboxylative coupling of cinnamic acids with sodium sulfinates offer milder and more environmentally benign pathways.[9][10]

The choice of synthetic route is governed by the desired substitution pattern and the availability of starting materials. The modularity of these syntheses is a key advantage, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

General Synthetic Workflow

The logical flow from starting materials to a biologically active compound is a critical, self-validating process. Each step provides a checkpoint to ensure the integrity of the final molecule.

Caption: Workflow for the synthesis and evaluation of thiazole-based vinyl sulfones.

Mechanism of Action: The Covalent Interaction

The primary mechanism by which vinyl sulfones exert their biological effects is through the irreversible inhibition of enzymes, particularly cysteine proteases.[4][11] This process is a targeted covalent modification driven by the unique electrophilicity of the vinyl sulfone group.

The catalytic site of a cysteine protease contains a highly reactive thiolate anion (Cys-S⁻), which is stabilized by a neighboring histidine residue. The electron-deficient β-carbon of the vinyl sulfone is a prime target for this powerful nucleophile. The reaction proceeds via a Michael-type conjugate addition, forming a stable thioether linkage between the inhibitor and the enzyme.[5][6] This covalent adduct permanently inactivates the enzyme, preventing it from processing its natural substrate.

Caption: Covalent modification of a cysteine residue by a thiazole-vinyl sulfone.

The selectivity of these inhibitors for cysteine proteases over other classes like serine proteases is a key therapeutic advantage, minimizing off-target effects.[4][6]

Therapeutic Applications in Research

The combination of the biologically active thiazole scaffold and the cysteine-reactive vinyl sulfone warhead has led to the exploration of these compounds in several key therapeutic areas.

Anticancer Agents

The thiazole moiety itself is a component of anticancer drugs like Dasatinib.[2] Thiazole derivatives have been investigated as inhibitors of various cancer-related targets, including microtubule polymerization, PI3K/mTOR pathways, and receptor tyrosine kinases.[12][13]

The introduction of a vinyl sulfone group can direct these scaffolds to cysteine-containing targets that are crucial for cancer cell proliferation and survival. For example, certain caspases and cathepsins, which are cysteine proteases involved in apoptosis and tumor invasion, are viable targets. A thiazole-based vinyl sulfone could potentially inhibit tubulin polymerization by targeting specific cysteine residues on tubulin subunits, leading to cell cycle arrest and apoptosis.[13]

| Compound Class | Target Pathway/Protein | Observed Effect | Cancer Type | Reference |

| Chalcone-mimetic Vinyl Sulfones | Tubulin Polymerization | G2/M Phase Arrest, Apoptosis | Liver, various | [13] |

| Thiazole-based PI3K/mTOR inhibitors | PI3Kα / mTOR | G0-G1 Phase Arrest, Apoptosis | Leukemia | [12] |

| Thiazole-4-sulfonamides | Not specified | Growth Inhibition | Leukemia, various | [14] |

| General Thiazole Derivatives | VEGFR-2 | Anti-proliferative | Breast, Liver | [15] |

Antimicrobial and Antiparasitic Agents

Many pathogenic organisms, including bacteria, fungi, and protozoan parasites, rely on specific cysteine proteases for their virulence, survival, and replication.[4] This makes these enzymes prime targets for antimicrobial drug development.

-

Antiparasitic: Cysteine proteases like cruzain in Trypanosoma cruzi (Chagas disease) and rhodesain in Trypanosoma brucei (sleeping sickness) are validated drug targets.[4] Peptidyl vinyl sulfones have shown potent activity against these parasitic enzymes, and incorporating a thiazole ring could enhance cell permeability and metabolic stability.[4][6]

-

Antibacterial: While bacteria have fewer essential cysteine proteases, enzymes like sortase A in Staphylococcus aureus, which is responsible for anchoring virulence factors to the cell wall, contain a critical active site cysteine.[11] Thiazole-based vinyl sulfones represent a novel class of inhibitors that could disrupt this process, thereby reducing bacterial pathogenicity.[11] The broad antimicrobial potential of the thiazole ring itself further supports this application.[16][17][18]

| Pathogen | Target Enzyme | Inhibitor Class | Potential Effect | Reference |

| Trypanosoma cruzi | Cruzain (Cysteine Protease) | Vinyl Sulfones | Blocks parasite replication | [4] |

| Trypanosoma brucei | Rhodesain (Cysteine Protease) | Vinyl Sulfones | Blocks parasite survival | [4] |

| Staphylococcus aureus | Sortase A | Vinyl Sulfones | Prevents anchoring of virulence factors | [11] |

| Various Bacteria/Fungi | Multiple targets | Thiazole derivatives | Broad-spectrum antimicrobial activity | [19][20] |

Anti-inflammatory Agents

Inflammation is a complex biological response involving numerous enzymatic pathways. Thiazole derivatives have been reported to possess anti-inflammatory properties, often by inhibiting enzymes like cyclooxygenase-2 (COX-2).[21][22][23][24] While COX enzymes are serine-based, other enzymes in the inflammatory cascade, such as certain caspases involved in inflammasome activation, are cysteine proteases. A thiazole-based vinyl sulfone could be designed to selectively target these cysteine-dependent inflammatory mediators, offering a novel mechanism for controlling inflammation.

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of a representative thiazole-based vinyl sulfone.

Protocol: Synthesis of a Phenyl Vinyl Sulfone Analog

This protocol is adapted from established methods for the synthesis of vinyl sulfones and provides a general procedure.[8][9]

Objective: To synthesize a model thiazole-appended phenyl vinyl sulfone.

Materials:

-

2-Amino-4-phenylthiazole

-

Benzenesulfonyl chloride

-

Triethylamine (TEA)

-

2-Chloroethanol

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

-

Step 1: Sulfonamide Formation.

-

Dissolve 2-amino-4-phenylthiazole (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 eq) dropwise, followed by the slow addition of benzenesulfonyl chloride (1.1 eq).

-

Causality: TEA acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor completion by TLC.

-

Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(4-phenylthiazol-2-yl)benzenesulfonamide.

-

-

Step 2: Alkylation with 2-Chloroethanol.

-

Suspend NaH (1.5 eq) in anhydrous THF in a flame-dried flask under nitrogen.

-

Cool to 0 °C and add a solution of the sulfonamide from Step 1 (1.0 eq) in THF dropwise.

-

Causality: NaH is a strong, non-nucleophilic base that deprotonates the sulfonamide nitrogen, forming a highly nucleophilic anion.

-

Stir for 30 minutes at 0 °C, then add 2-chloroethanol (1.2 eq).

-

Allow the mixture to warm to room temperature and then heat to reflux for 12-18 hours.

-

Cool the reaction and carefully quench with water. Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude alcohol intermediate.

-

-

Step 3: Elimination to Form Vinyl Sulfone.

-

This step often requires specific dehydration/elimination conditions, such as using a strong base at elevated temperatures or employing specific reagents like Martin's sulfurane. For a simpler approach, a base-mediated elimination can be attempted.

-

Dissolve the alcohol from Step 2 in THF. Add a strong base such as potassium tert-butoxide (2.0 eq) at room temperature.

-

Stir for 2-4 hours, monitoring by TLC for the formation of the more nonpolar vinyl product.

-

Quench the reaction with saturated NH₄Cl solution and extract with ethyl acetate.

-

Wash, dry, and concentrate the organic layers.

-

-

Purification and Characterization (Self-Validation).

-

Purify the final crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

-

Combine pure fractions and remove the solvent in vacuo.

-

Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. The appearance of vinyl proton signals in the NMR spectrum (typically 5-7 ppm) and the correct mass in HRMS validates the synthesis.

-

Protocol: In Vitro Cytotoxicity (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized thiazole-based vinyl sulfone against a cancer cell line (e.g., MCF-7).

Materials:

-

Human cancer cell line (e.g., MCF-7)

-

Complete growth medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)

-

Synthesized compound dissolved in DMSO (10 mM stock)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

96-well microplates

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding:

-

Trypsinize and count MCF-7 cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.

-

Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.

-

Causality: This initial incubation ensures cells are in a logarithmic growth phase and are adhered to the plate before treatment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the thiazole-vinyl sulfone compound in a complete medium from the 10 mM DMSO stock. Typical final concentrations might range from 0.1 µM to 100 µM.

-

Include "vehicle control" wells (medium with the highest concentration of DMSO used, typically <0.5%) and "untreated control" wells (medium only). A positive control (e.g., Doxorubicin) should also be included.

-

Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate for another 3-4 hours at 37 °C.

-

Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.

-

Trustworthiness: Complete solubilization is critical for accurate absorbance readings.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control:

-

% Viability = (Abs_treated / Abs_vehicle_control) * 100

-

-

Plot the % Viability against the log of the compound concentration.

-

Use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.

-

Conclusion and Future Directions

Thiazole-based vinyl sulfones represent a promising and versatile class of compounds for chemical biology and drug discovery. The synergy between a biologically validated heterocyclic core and a potent covalent warhead provides a powerful platform for developing targeted inhibitors. Future research will likely focus on refining the selectivity of these compounds for specific enzyme isoforms to further minimize off-target toxicity. Moreover, exploring their application in emerging areas, such as targeted protein degradation (as part of PROTACs) or as probes for activity-based protein profiling, will undoubtedly unlock new and exciting research avenues. The solid synthetic foundation and clear mechanistic rationale for this compound class ensure its continued relevance in the quest for novel therapeutics.

References

-

[Timeline of the synthesis and applications of vinyl sulfones in recent years.[25] - ResearchGate]([Link])

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. sciencescholar.us [sciencescholar.us]

- 3. Recent applications of vinyl sulfone motif in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vinyl Sulfones as Antiparasitic Agents and a Structural Basis for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification and design of vinyl sulfone inhibitors against Cryptopain-1 – a cysteine protease from cryptosporidiosis-causing Cryptosporidium parvum | bioRxiv [biorxiv.org]

- 7. Thiazole synthesis [organic-chemistry.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Sodium iodide-mediated synthesis of vinyl sulfides and vinyl sulfones with solvent-controlled chemical selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Discovery of novel vinyl sulfone derivatives as anti-tumor agents with microtubule polymerization inhibitory and vascular disrupting activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. biointerfaceresearch.com [biointerfaceresearch.com]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. Thiazole-Based Thiazolidinones as Potent Antimicrobial Agents. Design, Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benthamscience.com [benthamscience.com]

- 22. eurekaselect.com [eurekaselect.com]

- 23. researchgate.net [researchgate.net]

- 24. Thiazolo-pyrones as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. kuey.net [kuey.net]

Technical Guide: 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole (ESMT) for Covalent Ligand Discovery

Executive Summary

This technical guide provides a rigorous analysis of 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole (ESMT) as a premier electrophilic fragment for covalent drug discovery. While acrylamides have historically dominated Targeted Covalent Inhibitor (TCI) design, vinyl sulfones like ESMT offer a distinct "Goldilocks" reactivity profile—more reactive than simple acrylamides but sufficiently tunable to avoid the promiscuity often associated with haloacetamides.

This document details the chemical rationale, reactivity profiling, and mass spectrometry-based screening workflows required to utilize ESMT effectively. It is designed for researchers aiming to target non-catalytic cysteines in "undruggable" targets.

Chemical Architecture & Mechanism

The Anatomy of ESMT

ESMT represents a class of heterocyclic vinyl sulfones . Its utility stems from the interplay between its three structural components:

| Component | Chemical Function | Drug Discovery Utility |

| Vinyl Group ( | The "Warhead" (Electrophile). Accepts nucleophiles via Michael addition. | Forms an irreversible covalent bond with Cysteine thiols.[1] |

| Sulfonyl Group ( | Electron Withdrawing Group (EWG). Activates the vinyl group. | Stronger activation than a carbonyl (acrylamide), leading to higher intrinsic reactivity. |

| 4-Methyl-1,3-thiazole | The "Cap" (Scaffold). | Provides aromatic stacking interactions and H-bond acceptor capability (N3). The methyl group adds lipophilicity and slight steric bulk. |

Mechanism of Action: Michael Addition

Unlike

Key Mechanistic Insight: The reaction is generally considered irreversible under physiological conditions, although retro-Michael additions can occur over long timeframes or under specific pH shifts, offering a potential safety valve against off-target toxicity.

Visualizing the Reaction Pathway

The following diagram illustrates the nucleophilic attack of a protein cysteine on ESMT.

Caption: Kinetic pathway of ESMT labeling. The reaction requires the thiolate form of cysteine, making local pKa depression by the protein environment a key selectivity filter.

Reactivity Profiling (The "Go/No-Go" Step)

Before screening against a protein target, the intrinsic reactivity of ESMT must be quantified. If a fragment is too reactive, it will label proteins indiscriminately (promiscuity). If too inert, it will fail to label the target.

The GSH Half-Life Assay

The industry standard for benchmarking electrophiles is the Glutathione (GSH) stability assay.

Protocol:

-

Preparation: Dissolve ESMT to 10 mM in DMSO.

-

Incubation: Mix ESMT (50 µM final) with reduced GSH (500 µM final, 10x excess) in PBS (pH 7.4) at 37°C.

-

Internal Standard: Include Indomethacin or Warfarin for LC-MS normalization.

-

-

Sampling: Aliquot at

min. -

Quenching: Stop reaction with 1% Formic Acid/Acetonitrile.

-

Analysis: Measure the disappearance of the parent ESMT peak via LC-MS/MS.

Interpretation:

- : Highly reactive. Likely promiscuous. Use only for cryptic cysteines.

- : Ideal Range (Goldilocks). Suitable for specific labeling.

- : Low reactivity. May require proximity-driven binding (high affinity non-covalent interaction) to react.

Covalent Screening Workflow (LC-MS)

The most robust method to validate ESMT binding is Intact Protein Mass Spectrometry . This technique directly observes the mass shift corresponding to the addition of the fragment.

Experimental Protocol: Intact Protein Screening

Reagents:

-

Target Protein (e.g., KRAS G12C, BTK): 5 µM in HEPES pH 7.5.

-

ESMT Fragment: 50 µM (10 equivalent excess).

-

Control Compound: 2-(Ethylsulfonyl)-4-methyl-1,3-thiazole (Saturated analog, non-reactive).

Step-by-Step:

-

Incubation: Mix Protein and ESMT. Incubate at Room Temperature for 1 to 4 hours.

-

Desalting: Remove excess unbound fragment using Zeba Spin Desalting Columns (7K MWCO) or online LC diversion.

-

LC-MS Analysis: Inject onto a C4 protein column (e.g., Waters BioResolve). Elute with a water/acetonitrile gradient + 0.1% Formic Acid.

-

Deconvolution: Use MaxEnt1 or equivalent algorithm to transform the raw m/z charge envelope into zero-charge mass spectra.

Success Criteria:

-

Mass Shift: You must observe a mass increase of +189.03 Da (MW of ESMT) relative to the apo-protein.

-

Occupancy: Calculate % labeling:

-

Specificity Check: The saturated control compound must show 0% labeling . If the control binds, the interaction is non-covalent (aggregative or allosteric).

Screening Logic Diagram

Caption: The critical path for validating ESMT as a covalent ligand using Intact MS.

Site Identification (Peptide Mapping)

Once a hit is confirmed, you must verify where it binds. ESMT targets Cysteine, but which one?

Protocol:

-

Labeling: Generate the Protein-ESMT complex (as above).

-

Digestion:

-

Denature (6M Urea), Reduce (DTT), Alkylate (Iodoacetamide - caps free Cys).

-

Dilute Urea to <1M. Add Trypsin or Pepsin (Protease choice depends on sequence coverage).

-

-

LC-MS/MS: Analyze peptides on a high-resolution instrument (e.g., Orbitrap).

-

Database Search: Search against the protein sequence with a variable modification on Cysteine:

-

Modification Name: ESMT_Cys

-

Mass Shift: +189.0252 Da

-

Residue: C

-

Validation: The MS/MS fragmentation spectrum (b- and y-ions) must confirm the modification is localized to a specific Cysteine residue.

References

-

Kathman, S. G., & Statsyuk, A. V. (2016). Covalent tethering of fragments for covalent probe discovery. Journal of Medicinal Chemistry, 59(4), 1350-1368. Link

-

Patterson, A. W., et al. (2006). Design and synthesis of vinyl sulfone-based inhibitors of cysteine proteases. Journal of Medicinal Chemistry, 49(21), 6298-6307. Link

-

Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534(7608), 570-574. Link

-

Resnick, E., et al. (2019). Rapid covalent-probe discovery by electrophile-fragment screening. Journal of the American Chemical Society, 141(22), 8951-8968. Link

-

Gehringer, M., & Laufer, S. A. (2019). Emerging and re-emerging warheads for targeted covalent inhibitors: applications in oncology and immuno-oncology. Journal of Medicinal Chemistry, 62(12), 5673-5724. Link

Sources

Methodological & Application

Application Notes and Protocols for Cysteine Modification using 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Stable and Selective Approach to Cysteine Bioconjugation

The selective modification of cysteine residues in peptides and proteins is a cornerstone of modern chemical biology and drug development. The unique nucleophilicity of the cysteine thiol group allows for its targeted functionalization, enabling the development of antibody-drug conjugates (ADCs), the attachment of fluorescent probes for imaging, and the creation of novel biomaterials.[1] While various reagents have been developed for this purpose, many suffer from limitations such as instability of the resulting conjugate.

This application note details the use of 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole, a vinyl sulfone-based reagent, for the selective and stable modification of cysteine residues. Vinyl sulfones have emerged as a superior alternative to traditional reagents like maleimides, forming highly stable, irreversible thioether bonds with cysteine.[1] This enhanced stability in biological media, coupled with high selectivity for thiols, makes 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole an ideal tool for applications demanding long-term conjugate integrity.[1][2]

The Chemistry of Cysteine Modification with 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole

The modification of cysteine residues by 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole proceeds via a Michael addition reaction. The electron-withdrawing sulfone group activates the vinyl group, rendering it susceptible to nucleophilic attack by the thiolate anion of a cysteine residue.[1] This reaction is highly efficient and selective for thiols under mild conditions.[2][3]

The reaction mechanism can be visualized as follows:

Caption: Michael addition of a cysteine thiolate to 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole.

A key advantage of vinyl sulfone reagents is the stability of the resulting thioether bond, which is significantly more resistant to degradation in biological environments compared to the thiosuccinimide linkage formed by maleimide reagents.[1][4]

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling

This protocol provides a general guideline for the modification of a cysteine-containing protein with 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole. Optimal conditions may vary depending on the specific protein and should be determined empirically.

Materials:

-

Cysteine-containing protein

-

2-(Ethenesulfonyl)-4-methyl-1,3-thiazole

-

Reaction Buffer: Phosphate-buffered saline (PBS) or similar, pH 7.5-9.0

-

Quenching Reagent: 1 M β-mercaptoethanol or dithiothreitol (DTT)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Dissolve the cysteine-containing protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the protein has been stored in a buffer containing thiols, these must be removed by dialysis or with a desalting column prior to labeling.

-

Reagent Preparation: Prepare a stock solution of 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole in a water-miscible organic solvent such as DMSO or DMF.

-

Labeling Reaction: Add a 5- to 20-fold molar excess of the 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole stock solution to the protein solution. The optimal molar excess should be determined experimentally.

-

Incubation: Incubate the reaction mixture at room temperature (20-25 °C) for 1-4 hours with gentle mixing. The reaction progress can be monitored by LC-MS.

-

Quenching: Quench any unreacted 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole by adding a final concentration of 10-50 mM of a quenching reagent (e.g., β-mercaptoethanol or DTT) and incubating for an additional 30 minutes.

-

Purification: Remove the excess reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.

-

Characterization: Confirm the successful conjugation and determine the degree of labeling using techniques such as mass spectrometry (MS) or SDS-PAGE analysis.

Protocol 2: Determination of Labeling Efficiency by Mass Spectrometry

Mass spectrometry is a powerful tool for confirming the covalent modification of a protein and determining the extent of labeling.

Workflow:

Caption: Workflow for the mass spectrometric analysis of a labeled protein.

Procedure:

-

Sample Preparation: Prepare the labeled and purified protein sample for MS analysis by buffer exchange into a volatile buffer system (e.g., ammonium bicarbonate).

-

LC-MS Analysis: Analyze the sample using liquid chromatography coupled to a mass spectrometer (LC-MS).

-

Data Analysis: Deconvolute the resulting mass spectrum to determine the molecular weight of the protein. The mass of the unmodified protein should be compared to the mass of the labeled protein. The mass increase corresponds to the mass of the 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole adduct. The presence of multiple peaks corresponding to different numbers of attached labels can be used to determine the degree of labeling.

Key Experimental Parameters and Considerations

The success of the cysteine modification reaction with 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole is dependent on several key parameters:

| Parameter | Recommended Range | Rationale |

| pH | 7.5 - 9.0 | The reaction rate is pH-dependent, with this range providing a sufficient concentration of the reactive thiolate anion while minimizing side reactions with other nucleophiles like amines.[5] |

| Temperature | 20 - 25 °C (Room Temp) | The reaction proceeds efficiently at room temperature. Higher temperatures are generally not necessary and may risk protein denaturation.[5] |

| Stoichiometry | 5- to 20-fold molar excess of reagent | A molar excess of the vinyl sulfone reagent drives the reaction to completion. The optimal ratio should be determined empirically for each protein. |

| Reaction Time | 1 - 4 hours | The reaction is typically complete within this timeframe. Progress can be monitored by LC-MS to determine the optimal incubation period. |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | Incorrect pH of the reaction buffer. | Verify the pH is within the optimal range of 7.5-9.0.[5] |

| Inactive protein (oxidized cysteines). | Reduce the protein with a mild reducing agent like TCEP prior to labeling and ensure its removal before adding the vinyl sulfone reagent. | |

| Insufficient molar excess of the reagent. | Increase the molar ratio of 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole to the protein. | |

| Non-specific Labeling | pH of the reaction buffer is too high. | Lower the pH to below 9.0 to minimize reactions with other nucleophilic residues such as lysine.[2] |

| Protein Precipitation | Low solubility of the protein or the conjugate. | Perform the reaction at a lower protein concentration or consider adding a solubility-enhancing agent compatible with your protein. |

Conclusion

2-(Ethenesulfonyl)-4-methyl-1,3-thiazole is a highly effective reagent for the selective and stable modification of cysteine residues in peptides and proteins. The resulting thioether linkage offers superior stability compared to traditional maleimide-based conjugates, making it an excellent choice for applications requiring long-term stability in biological systems.[1][4] By carefully controlling the experimental parameters outlined in these application notes, researchers can achieve high yields of well-defined bioconjugates for a wide range of applications in research, diagnostics, and therapeutics.

References

-

Moreno-Vargas, A. J., et al. (2019). Azabicyclic vinyl sulfones for residue-specific dual protein labelling. RSC Publishing. Retrieved from [Link]

-

García, I., & Marradi, M. (2012). Vinyl Sulfone: A Multi-Purpose Function in Proteomics. In SciSpace. Retrieved from [Link]

-

Singh, B., et al. (n.d.). From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. PMC. Retrieved from [Link]

-

Schneider, T. H., et al. (2015). Vinyl sulfone building blocks in covalently reversible reactions with thiols. RSC Publishing. Retrieved from [Link]

-

García, I., et al. (2013). Vinyl sulfone-based ferrocenylation reagents: applications in conjugation and bioconjugation. RSC Publishing. Retrieved from [Link]

-

Patterson, J. T., et al. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. Bioconjugate Chemistry. Retrieved from [Link]

-

Palmer, J. T., et al. (2015). (a) Molecular structure of the vinyl sulfone K11777 and (b) reaction mechanism of the irreversible inactivation of cysteine proteases. ResearchGate. Retrieved from [Link]

-

Aimetti, A. A. (n.d.). Thiol–ene click hydrogels for therapeutic delivery. PMC. Retrieved from [Link]

-

Bryant, J. M., et al. (2021). Rapid and robust cysteine bioconjugation with vinylheteroarenes. PMC. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scispace.com [scispace.com]

- 3. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

development of 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole-based chemical probes

Application Note: Development of 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole-based Chemical Probes

Executive Summary

This technical guide outlines the development, characterization, and application of chemical probes utilizing the 2-(ethenesulfonyl)-4-methyl-1,3-thiazole scaffold. Belonging to the class of heteroaryl vinyl sulfones , this moiety functions as a tunable "warhead" for covalent targeting of nucleophilic cysteine residues in the proteome.[1] Unlike highly reactive acrylamides or non-specific alkylators, the vinyl sulfone group attached to an electron-deficient thiazole ring offers a "Goldilocks" reactivity profile—sufficiently electrophilic to modify catalytic cysteines but stable enough to minimize off-target toxicity.

This guide details protocols for synthesis, reactivity profiling (GSH assays), and Activity-Based Protein Profiling (ABPP) workflows.

Mechanism of Action & Chemical Logic

The core mechanism relies on a Michael addition (1,4-conjugate addition). The 2-(ethenesulfonyl) group acts as the Michael acceptor, while the 1,3-thiazole ring serves two purposes:

-

Electronic Modulation: The electron-withdrawing nature of the thiazole ring (via the sulfonyl linker) activates the vinyl group, increasing its susceptibility to nucleophilic attack.

-

Recognition Element: The thiazole scaffold mimics peptide bonds or nucleobases, often improving affinity for kinase or protease active sites.

Reaction Scheme:

Protocol 1: Synthesis and Functionalization Strategy

The commercial building block 2-(ethenesulfonyl)-4-methyl-1,3-thiazole (CAS: 1154396-29-8) requires functionalization to attach a recognition ligand or a reporter tag (biotin/fluorophore).

Target Site for Modification: The C5 position of the thiazole ring or oxidation of the C4-methyl group. The C5 position is electronically activated for Electrophilic Aromatic Substitution (EAS), allowing halogenation followed by cross-coupling.

Step-by-Step Functionalization (C5-Arylation via Suzuki Coupling)

-

Bromination:

-

Dissolve 2-(ethenesulfonyl)-4-methyl-1,3-thiazole (1.0 eq) in ACN.

-

Add N-Bromosuccinimide (NBS) (1.1 eq) at 0°C.

-

Stir for 2 hours. The electron-withdrawing sulfonyl group at C2 directs bromination to C5.

-

Purification: Flash chromatography (Hexane/EtOAc).

-

-

Suzuki-Miyaura Coupling (Ligand Attachment):

-

Reagents: 5-bromo-intermediate (1.0 eq), Aryl-Boronic Acid (Ligand) (1.2 eq),

(5 mol%), -

Solvent: Dioxane:Water (4:1).

-

Condition: Degas with

, heat to 80°C for 4-6 hours. -

Note: Avoid high temperatures (>100°C) to prevent polymerization of the vinyl sulfone warhead.

-

-

Validation:

-

Confirm retention of the vinyl protons via

NMR (Typical doublets at

-

Protocol 2: Intrinsic Reactivity Profiling (GSH Assay)

Before biological testing, the electrophilicity (

Materials:

-

Phosphate Buffer (PBS), pH 7.4

-

L-Glutathione (reduced)

-

Internal Standard (e.g., Indomethacin)

-

LC-MS/MS or HPLC-UV

Procedure:

-

Preparation: Prepare a 10 mM stock of the probe in DMSO. Prepare a 10 mM stock of GSH in PBS.

-

Incubation: Mix Probe (50 µM final) and GSH (500 µM final, 10x excess) in PBS at 37°C. Total volume: 1 mL.

-

Sampling: At

min, remove 50 µL aliquots. -

Quenching: Immediately add 50 µL of 1% Formic Acid in ACN to stop the reaction.

-

Analysis: Monitor the disappearance of the parent probe peak (m/z [M+H]+) via LC-MS.

Data Interpretation:

Plot

| Reactivity Class | Application Suitability | |

| High | < 10 min | Likely promiscuous; high off-target labeling. |

| Ideal | 30 - 120 min | Optimal for specific covalent probes. |

| Low | > 4 hours | Requires very tight non-covalent binding ( |

Protocol 3: Activity-Based Protein Profiling (ABPP)

This workflow validates target engagement in a complex proteome using a "Click-ABPP" strategy. Since the thiazole probe is likely small, we use a two-step labeling approach (Probe + Clickable Reporter).

Workflow Diagram (DOT Visualization):

Caption: Figure 1. Two-step ABPP workflow for validating thiazole-vinyl sulfone probes. Path A provides visual confirmation of labeling; Path B identifies targets via Mass Spectrometry.

Detailed Steps:

-

Proteome Preparation: Lyse cells (e.g., HEK293T) in PBS (pH 7.4) with protease inhibitors (omit cysteine protease inhibitors). Adjust concentration to 1 mg/mL.

-

Probe Labeling: Add the Alkyne-functionalized Thiazole Probe (1–10 µM) to 50 µL lysate. Incubate for 1 hour at 37°C.

-

Control: Pre-incubate with 10x excess of non-alkyne competitor or Iodoacetamide (generic blocker).

-

-

Click Reaction: Add the following sequentially:

-

Rhodamine-Azide (100 µM)

-

TCEP (1 mM)

-

TBTA Ligand (100 µM)

- (1 mM)

-

-

Incubation: Vortex and incubate for 1 hour at room temperature.

-

Precipitation: Add cold Acetone (4 volumes) and freeze at -20°C for 30 mins to precipitate proteins and remove excess free dye.

-

Analysis: Resuspend pellet in SDS loading buffer. Run SDS-PAGE. Scan for fluorescence.

Data Analysis: Determination

For covalent inhibitors,

Equation:

Experimental Setup:

-

Perform enzyme activity assays at varying inhibitor concentrations

. -

Measure product formation over time to obtain

for each -

Plot

vs

Target Metrics for Thiazole Vinyl Sulfones:

- (Affinity): < 1 µM (Driven by the thiazole/ligand scaffold).

-

(Reactivity):

-

Ratio (

): >

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| No labeling observed | Warhead degradation | Check NMR for vinyl protons. Avoid thiols (DTT/BME) in lysis buffer. |

| High background | Non-specific alkylation | Reduce probe concentration; Lower incubation time; Perform competition with free vinyl sulfone. |

| Precipitation | Hydrophobicity | The thiazole core is lipophilic. Ensure <1% DMSO final concentration or add 0.1% Triton X-100. |

References

-

Synth | Synthesis and reactivity of heteroaryl sulfones.

-

Source:

-

-

Mech | Vinyl sulfones as tunable covalent warheads.

-

Source:

-

-

ABPP | Activity-Based Protein Profiling of Cysteine Proteases.

-

Source:

-

-

Chem | Structure–Reactivity Studies of 2-Sulfonylpyrimidines (Analogous Heteroaryl Sulfones).

-

Source:

-

-

Proto | Covalent modification of proteasomal subunits by peptide vinyl sulfones.

-

Source:

-

Sources

Application Note: Quantitative Proteomics with 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole (ES-MT) Probes

This Application Note is structured as a technical guide for the implementation of 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole (ES-MT) probes in quantitative chemoproteomics. It addresses the specific kinetic properties of heteroaromatic vinyl sulfones and provides a validated workflow for Activity-Based Protein Profiling (ABPP).

Executive Summary & Chemical Rationale

The proteome-wide interrogation of cysteine residues requires electrophiles with tuned reactivity. While iodoacetamide (IAA) is the gold standard for total cysteine mapping, it lacks the selectivity required for identifying hyper-reactive "functional" cysteines in live biological systems.

2-(Ethenesulfonyl)-4-methyl-1,3-thiazole (ES-MT) represents a distinct class of Heteroaromatic Vinyl Sulfone probes. Unlike standard vinyl sulfones, the electron-deficient thiazole ring modulates the electrophilicity of the vinyl group, while the "ethenesulfonyl" moiety acts as a Michael acceptor.

Key Advantages of ES-MT Probes:

-

Tunable Reactivity: The thiazole scaffold lowers the LUMO energy of the vinyl group compared to aliphatic vinyl sulfones, enhancing reaction rates with thiols without compromising selectivity.

-

Metabolic Stability: Superior resistance to cytosolic reductases compared to acrylamides.

-

Reversibility Potential: Depending on the local pH and protein microenvironment, specific vinyl sulfone adducts can exhibit slow reversibility, aiding in the identification of transient regulatory sites.

Chemical Mechanism

The labeling mechanism relies on the Michael Addition of a thiolate anion (Cys-S⁻) to the

Reaction Scheme

The nucleophilic cysteine attacks the double bond, stabilizing the negative charge on the sulfone-adjacent carbon, which is subsequently protonated.

Figure 1: Mechanism of Cysteine Alkylation by ES-MT. The reaction is pH-dependent, favoring nucleophilic thiolates (pKa < 8.0).

Experimental Workflow

This protocol details a Competitive ABPP workflow. Since ES-MT is often used as a "scout" fragment or ligand, this method assesses its binding by measuring its ability to block labeling by a broad-spectrum reporter (e.g., IA-Alkyne or Desthiobiotin-Iodoacetamide).

Note: If an alkyne-functionalized version of ES-MT is available, skip the "Competition" step and proceed directly to "Click Chemistry."

Materials Required[1][2][3][4][5][6][7]

-

Probe: 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole (100 mM stock in DMSO).

-

Competitor/Reporter: Iodoacetamide-Alkyne (IA-alkyne) or Desthiobiotin-IA.

-

Lysis Buffer: PBS, 0.1% Triton X-100, Protease Inhibitors (EDTA-free).

-

Click Reagents: Biotin-Azide (or TMT-Azide for multiplexing), CuSO₄, TCEP, TBTA ligand.

-

Enrichment: Streptavidin-Agarose beads.

Step-by-Step Protocol

Phase A: Sample Preparation & Probe Incubation

-

Cell Lysis: Lyse cells (e.g., HEK293T, 10⁷ cells/mL) in Lysis Buffer by sonication. Clarify by centrifugation (15,000 x g, 10 min, 4°C).

-

Protein Normalization: Adjust protein concentration to 1–2 mg/mL (BCA Assay).

-

ES-MT Incubation (The Challenge):

-

Aliquot lysate into experimental tubes.

-